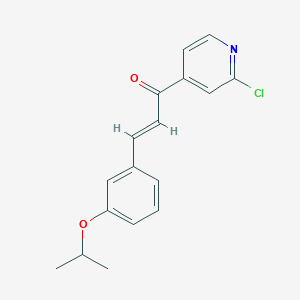![molecular formula C9H6BrClN2O B2496562 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 354792-26-0](/img/structure/B2496562.png)
7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one belongs to the class of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones. These compounds are synthesized through various organic reactions involving cyclization and halogenation processes. The introduction of halogens such as bromine and chlorine into the pyrido[1,2-a]pyrimidin-4-one scaffold enhances its reactivity and opens avenues for further chemical modifications (Molnár et al., 2009).
Synthesis Analysis
The synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates. These intermediates are prepared from 2-aminopyridines and isopropylidene methoxymethylenemalonate, which is formed in situ. The halogenation at specific positions is achieved using N-halosuccinimides, leading to the formation of compounds like this compound (Molnár et al., 2009).
Molecular Structure Analysis
The molecular structure of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including the targeted compound, is characterized by NMR (nuclear magnetic resonance) and X-ray diffraction techniques. These methods provide detailed information on the arrangement of atoms and the spatial configuration of the molecule, essential for understanding its chemical behavior and interactions (Martins et al., 1998).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including nucleophilic substitution, enabling the introduction of different functional groups. This reactivity is significant for the synthesis of derivatives with potential biological activities. The presence of halogen atoms in the molecule makes it a versatile intermediate for further chemical modifications (Tang et al., 2014).
Physical Properties Analysis
The physical properties of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical formulation (Koval’chukova et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are influenced by the compound's halogenation pattern. These properties guide the synthesis of novel compounds and the exploration of their potential applications in medicinal chemistry and material science (Gangjee et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The compound is involved in the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which exhibit significant biological activity. These compounds, including the guanosine analogues, have shown activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).
Gastroprotective Activity
- Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, including the compound , have been investigated for their gastroprotective effects. Some derivatives have shown promise as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Antimicrobial Activity
- Pyrimidine derivatives, including 7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown promising results in vitro against various bacterial and fungal strains (Sayed et al., 2006).
Anti-Inflammatory and Analgesic Activities
- Studies have been conducted on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidin-7-ones and their derivatives for anti-inflammatory and analgesic activities. These compounds have shown potential as nonsteroidal anti-inflammatory drugs devoid of ulcerogenic activity (Auzzi et al., 1983).
Antitumor and Anti-viral Properties
- The compound and its derivatives have been involved in studies focusing on their antitumor and anti-viral properties. These studies aim to understand and enhance the biological activity of pyrazolo[3,4-d]pyrimidine ribonucleosides and their potential application in medical treatments (Petrie et al., 1985).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-3-chloro-2-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5-8(11)9(14)13-4-6(10)2-3-7(13)12-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCXNCYFGTVCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
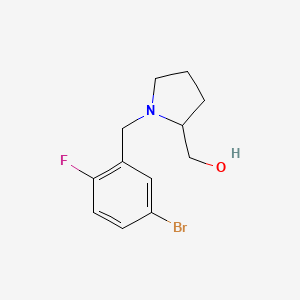
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)
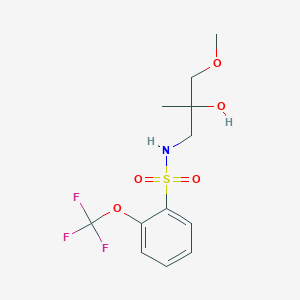
![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![5-[(4,4-Difluorocyclohexyl)oxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2496491.png)
![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)
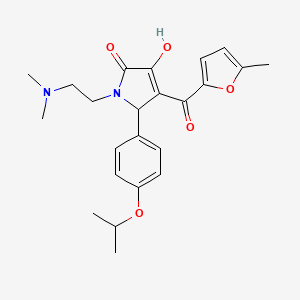
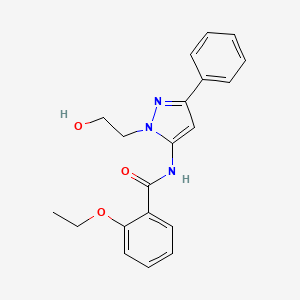
![2-(adamantan-1-yl)-N'-[(1Z)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2496500.png)
